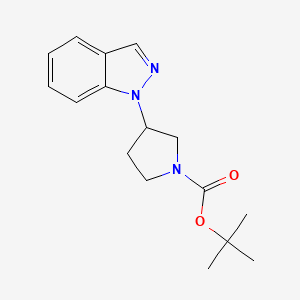

Tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate

Description

Tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carboxylate group at the 1-position and an indazol-1-yl substituent at the 3-position. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility, which enhances binding affinity to biological targets.

Properties

Molecular Formula |

C16H21N3O2 |

|---|---|

Molecular Weight |

287.36 g/mol |

IUPAC Name |

tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)18-9-8-13(11-18)19-14-7-5-4-6-12(14)10-17-19/h4-7,10,13H,8-9,11H2,1-3H3 |

InChI Key |

MAWGRKFMOOKMAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2C3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate typically involves the reaction of indazole derivatives with pyrrolidine carboxylates under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indazole derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds .

Scientific Research Applications

Tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The most relevant structural analog is tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS: 1186654-76-1), which shares the tert-butyl pyrrolidine carboxylate core but differs in substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations :

Reactivity and Functional Group Interactions

- Indazole vs. Methoxyphenyl : The indazole’s nitrogen atoms may participate in coordination chemistry or enzymatic interactions, whereas the methoxyphenyl group’s electron-donating methoxy substituent could enhance electrophilic aromatic substitution reactivity .

- Hydroxymethyl Group : The analog’s hydroxymethyl group introduces a site for derivatization (e.g., esterification), absent in the indazole-containing compound.

Biological Activity

Tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate is a compound belonging to the indazole derivative class, which has garnered attention for its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a tert-butyl group attached to a pyrrolidine ring and an indazole moiety. This unique combination may enhance its stability and solubility, making it suitable for various biological applications. The molecular formula is with a molecular weight of 287.36 g/mol.

Research indicates that indazole derivatives, including this compound, may interact with cannabinoid receptors, particularly the CB1 receptor. This interaction suggests potential therapeutic applications in treating conditions mediated by the endocannabinoid system, such as:

- Pain management

- Inflammation control

- Neurological disorders

Binding Affinity Studies

Binding affinity studies have been conducted to evaluate the interaction of this compound with cannabinoid receptors. Techniques such as radiolabeled ligand binding assays have demonstrated that the compound exhibits a significant binding affinity for the CB1 receptor, indicating its potential as a therapeutic agent in pain and inflammation management.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in activated macrophages, suggesting its role in modulating inflammatory responses.

- Analgesic Properties : Animal models have demonstrated that administration of this compound can lead to significant reductions in pain sensitivity, comparable to established analgesics.

- Neuroprotective Effects : Research indicates that the compound may offer neuroprotective benefits by reducing oxidative stress and apoptosis in neuronal cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-indazol-2-ylpyrrolidine-1-carboxylate | Indazole core with pyrrolidine | Anti-inflammatory, analgesic |

| (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | Pyrrolidine ring with amino group | Neuroprotective, analgesic |

| Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate | Pyrazole core | Limited cannabinoid activity |

This table illustrates how structural variations can influence biological activity, emphasizing the significance of the specific indazole configuration in this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.